molecular formula C6H4Cl2N4O2 B1621728 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole CAS No. 3980-25-4

5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole

Cat. No. B1621728
CAS RN: 3980-25-4
M. Wt: 235.02 g/mol
InChI Key: KDOAVZCXUFQSTD-UHFFFAOYSA-N
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Description

5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole, also known as BCOD, is a heterocyclic compound that has been widely used in scientific research applications. It is a white crystalline solid that is soluble in most organic solvents and has a melting point of 96-98°C. This compound is of great interest to researchers due to its unique chemical properties, which make it useful in various fields of study.

Mechanism of Action

The mechanism of action of 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole is not well understood. However, it is believed that the compound acts as an alkylating agent, which means that it can react with nucleophilic groups in proteins and DNA. This can lead to the formation of covalent bonds between 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole and these biomolecules, which can have various effects on their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole are not well studied. However, it has been shown to have cytotoxic effects on cancer cells, which makes it a potential candidate for cancer therapy. 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole has also been shown to have antimicrobial properties, which makes it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The advantages of using 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole in lab experiments include its versatility, ease of synthesis, and unique chemical properties. However, there are also some limitations to using 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole in lab experiments. For example, the compound is highly reactive and can be hazardous to handle. It is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are many future directions for research involving 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole. Some potential areas of study include:
1. Developing new synthetic routes for 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole that are more efficient and cost-effective.
2. Studying the mechanism of action of 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole in more detail to better understand its effects on biomolecules.
3. Investigating the use of 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole as a potential cancer therapy.
4. Developing new materials based on 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole that have unique properties, such as high conductivity or high strength.
5. Studying the antimicrobial properties of 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole in more detail to better understand its potential as an antibiotic.
Conclusion
In conclusion, 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole is a versatile and unique compound that has been widely used in scientific research applications. Its synthesis method is relatively simple, and it has been used in various fields of study, such as organic chemistry, materials science, and biochemistry. Although the mechanism of action and physiological effects of 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole are not well understood, it has shown promise as a potential cancer therapy and antibiotic. There are many future directions for research involving 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole, which makes it an exciting compound for researchers to study.

Scientific Research Applications

5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole has been extensively used in scientific research due to its unique chemical properties. It is a versatile compound that can be used in various fields of study, such as organic chemistry, materials science, and biochemistry. In organic chemistry, 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole has been used as a building block for the synthesis of various organic compounds. In materials science, it has been used as a precursor for the synthesis of new materials with unique properties. In biochemistry, 5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole has been used as a probe for studying enzyme-catalyzed reactions.

properties

IUPAC Name

5-(chloromethyl)-3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4O2/c7-1-3-9-5(11-13-3)6-10-4(2-8)14-12-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOAVZCXUFQSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C2=NOC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370765
Record name 5,5'-Bis(chloromethyl)-3,3'-bi-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole

CAS RN

3980-25-4
Record name 5,5'-Bis(chloromethyl)-3,3'-bi-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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